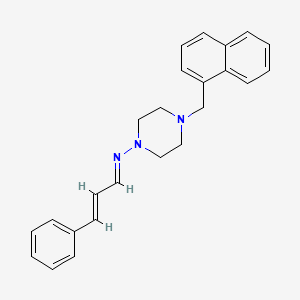
4-HYDROXYBENZOIC (1-NAPHTHYLMETHYLENE)HYDRAZIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-HYDROXYBENZOIC (1-NAPHTHYLMETHYLENE)HYDRAZIDE is an organic compound with the molecular formula C18H14N2O2 and a molecular weight of 290324 It is a derivative of 4-hydroxybenzoic acid and 1-naphthylmethylene hydrazide, characterized by the presence of both hydroxyl and hydrazide functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-HYDROXYBENZOIC (1-NAPHTHYLMETHYLENE)HYDRAZIDE typically involves the condensation reaction between 4-hydroxybenzoic acid hydrazide and 1-naphthaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, followed by cooling and crystallization to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-HYDROXYBENZOIC (1-NAPHTHYLMETHYLENE)HYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The hydrazone linkage can be reduced to form hydrazine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
4-HYDROXYBENZOIC (1-NAPHTHYLMETHYLENE)HYDRAZIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of 4-HYDROXYBENZOIC (1-NAPHTHYLMETHYLENE)HYDRAZIDE involves its interaction with various molecular targets and pathways. The hydroxyl and hydrazide groups can form hydrogen bonds and coordinate with metal ions, influencing biological activities. The compound’s ability to undergo redox reactions also plays a role in its antioxidant and antimicrobial properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-METHYLBENZOIC (2-HYDROXY-1-NAPHTHYLMETHYLENE)HYDRAZIDE
- 4-METHYLBENZOIC (1-NAPHTHYLMETHYLENE)HYDRAZIDE
- 4-HYDROXYBENZOIC (4-DIMETHYLAMINOBENZYLIDENE)HYDRAZIDE
- 4-HYDROXYBENZOIC (4-METHOXYBENZYLIDENE)HYDRAZIDE
- 4-HYDROXYBENZOIC (4-NITROBENZYLIDENE)HYDRAZIDE
Uniqueness
4-HYDROXYBENZOIC (1-NAPHTHYLMETHYLENE)HYDRAZIDE is unique due to the presence of both hydroxyl and hydrazide functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
4-hydroxy-N-[(E)-naphthalen-1-ylmethylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2/c21-16-10-8-14(9-11-16)18(22)20-19-12-15-6-3-5-13-4-1-2-7-17(13)15/h1-12,21H,(H,20,22)/b19-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRXYFFSBWOIYMU-XDHOZWIPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=NNC(=O)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=N/NC(=O)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[4-(2-methoxybenzoyl)-1-piperazinyl]carbonyl}-1-piperidinecarboxamide](/img/structure/B5588973.png)


![2-chloro-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5588992.png)


![1-(benzylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5589008.png)
![N-(3,5-dimethylphenyl)-N'-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea](/img/structure/B5589017.png)

![5-(2-chlorophenyl)-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)-2-furamide](/img/structure/B5589038.png)
![N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2-(1-oxo-2(1H)-phthalazinyl)acetamide](/img/structure/B5589040.png)


